![molecular formula C22H22N4O4 B13941819 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a phenol group, an imidazo[1,2-b]pyridazine core, and a 3,4,5-trimethoxybenzylamino substituent. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under reflux conditions in a suitable solvent such as 1,4-dioxane.
Introduction of the 3,4,5-Trimethoxybenzylamino Group: This step involves the reaction of the imidazo[1,2-b]pyridazine intermediate with 3,4,5-trimethoxybenzylamine under suitable conditions.
Attachment of the Phenol Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives under suitable conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: As a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) by binding to and inhibiting the activity of specific enzymes involved in the inflammatory response . Additionally, it may interact with other cellular targets, such as kinases and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and may have similar biological activities.
3,4,5-Trimethoxybenzylamine Derivatives: These compounds share the 3,4,5-trimethoxybenzylamino group and may have similar chemical reactivity.
Uniqueness
3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenol group, the imidazo[1,2-b]pyridazine core, and the 3,4,5-trimethoxybenzylamino substituent allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[6-[(3,4,5-trimethoxyphenyl)methylamino]imidazo[1,2-b]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C22H22N4O4/c1-28-18-9-14(10-19(29-2)22(18)30-3)12-23-20-7-8-21-24-13-17(26(21)25-20)15-5-4-6-16(27)11-15/h4-11,13,27H,12H2,1-3H3,(H,23,25) |
InChI Key |
DPEMYWRZZPNKEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


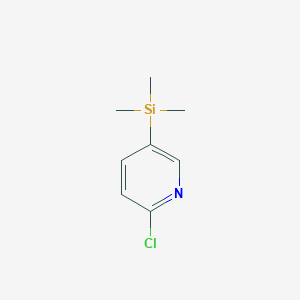
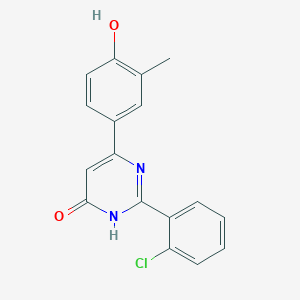

![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
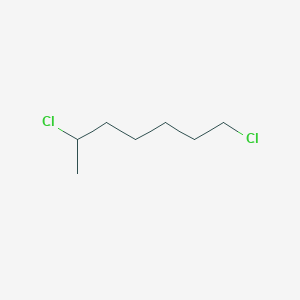


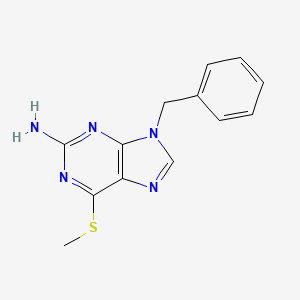

![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
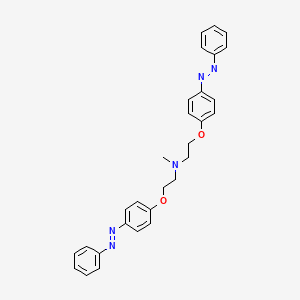

![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)

